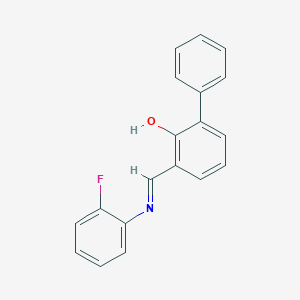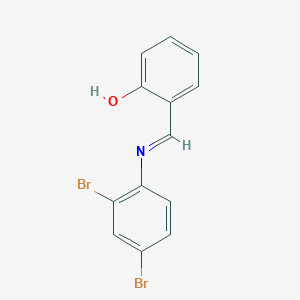
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-tert-Butylsalicylidene)-4-iodo-2-methylaniline, also known as TBBIM, is an organic compound with a unique structure that has a wide range of applications in the field of synthetic chemistry. TBBIM has been used in a variety of synthetic reactions, such as the synthesis of amino acids, peptides, and other organic molecules. Furthermore, it has been used as a catalyst in various reactions. In addition, TBBIM has also been used in the synthesis of pharmaceuticals and in the development of new drugs.
Aplicaciones Científicas De Investigación
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of amino acids and peptides. It has also been used in the synthesis of pharmaceuticals, such as the synthesis of drugs for the treatment of cancer and other diseases. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been used in the development of new drugs, as well as in the synthesis of organic molecules.
Mecanismo De Acción
The mechanism of action of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it is able to form a complex with a Lewis base, such as an amine or a carboxylic acid. This complex then undergoes a reaction, which is thought to be the basis of the catalytic activity of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline are not fully understood. However, it is believed that the compound may have some anti-inflammatory and antioxidant effects, as well as some potential anti-cancer effects. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been shown to have some cytotoxic effects in certain cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available. Additionally, it is relatively stable and has a high boiling point. However, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. Furthermore, it is not very stable in air and light.
Direcciones Futuras
There are a number of potential future directions for the use of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline. One potential direction is to further explore its anti-inflammatory and antioxidant effects, as well as its potential anti-cancer effects. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used in the development of new drugs and in the synthesis of organic molecules. Furthermore, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used to develop new catalysts for a variety of synthetic reactions. Finally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used to develop new methods for the synthesis of pharmaceuticals.
Métodos De Síntesis
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline can be synthesized through a two-step reaction. The first step involves the reaction of 3-tert-butylsalicylaldehyde with 4-iodo-2-methylaniline in the presence of a base, such as pyridine or triethylamine. This reaction yields the desired product, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline. The second step involves the deprotection of the product with aqueous hydrochloric acid to yield the desired product.
Propiedades
IUPAC Name |
2-tert-butyl-6-[(4-iodo-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO/c1-12-10-14(19)8-9-16(12)20-11-13-6-5-7-15(17(13)21)18(2,3)4/h5-11,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEANWBSZKCLVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N=CC2=C(C(=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)




![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)


![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)